molecular formula C12H13NO2 B7637558 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one

3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one

Cat. No.: B7637558
M. Wt: 203.24 g/mol
InChI Key: OFCMGUBYJRDPAE-UHFFFAOYSA-N
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Description

The compound 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one is a spirocyclic benzoxazine derivative, a class of structures recognized in medicinal chemistry as privileged scaffolds for their enhanced three-dimensionality and ability to improve physicochemical properties like water solubility and metabolic stability in drug candidates . Spirocycles incorporating the 3,4-dihydro-2H-1,4-benzoxazine pharmacophore are of significant research interest due to their presence in bioactive molecules targeting various therapeutic areas . Specifically, the 3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopentane] core structure has been identified as a key scaffold in compounds developed as renin inhibitors for the regulation of cardiovascular function . Furthermore, related 3,4-dihydro-2H-1,4-benzoxazine derivatives have been designed as novel classes of antithrombotic agents by combining thrombin inhibitory activity with glycoprotein IIb/IIIa receptor antagonism, effectively incorporating both anticoagulant and antiplatelet effects in a single molecule for the treatment of thrombosis . This dual-mechanism approach represents a promising strategy for targeting complex multifactorial diseases. The inherent rigidity of the spirocyclic framework reduces the entropic penalty upon binding to protein targets, which can lead to enhanced selectivity and potency . This makes this compound a valuable chemical building block for researchers engaged in the synthesis and optimization of novel therapeutic agents, particularly in cardiovascular disease and oncology .

Properties

IUPAC Name

spiro[4H-1,4-benzoxazine-2,1'-cyclopentane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-12(7-3-4-8-12)15-10-6-2-1-5-9(10)13-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCMGUBYJRDPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367920-58-8
Record name 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopentan]-3-one
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Preparation Methods

Lewis Acid-Catalyzed Cyclization

Lewis acid-catalyzed reactions represent a cornerstone in the synthesis of spirocyclic benzoxazines. These methods typically employ catalysts such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) to facilitate intramolecular cyclization. For example, a precursor containing both benzoxazine and cyclopentane moieties undergoes dehydration and ring closure under acidic conditions. Key advantages include:

  • High regioselectivity : The spiro junction forms preferentially at the cyclopentane-carbonyl interface due to steric and electronic effects .

  • Moderate yields : Reported yields range from 45% to 68%, depending on the substitution pattern of the starting material .

  • Solvent dependence : Reactions performed in dichloromethane or toluene show improved kinetics compared to polar aprotic solvents .

A representative procedure involves heating a diketone precursor with BF₃·OEt₂ at 80°C for 12 hours, followed by aqueous workup and chromatographic purification .

Solventless Synthesis for Enhanced Efficiency

Recent advances emphasize solvent-free protocols to reduce environmental impact and improve reaction kinetics. One patent describes a method where a phenolic compound and an amine derivative are heated neat at 120–150°C, forming the benzoxazine ring via a Mannich-type reaction . The absence of solvent increases reactant concentration, enabling completion in 30–90 minutes with yields exceeding 75% . Key parameters include:

  • Temperature optimization : Reactions below 100°C result in incomplete cyclization, while temperatures above 160°C promote side reactions .

  • Catalyst-free design : Unlike Lewis acid methods, this approach avoids metal residues, simplifying purification .

Phase Transfer Catalysis (PTC) in Multistep Sequences

A two-step synthesis leveraging phase transfer catalysis has been demonstrated for related dihydrobenzoxazines . The sequence begins with sodium borohydride reduction of a benzoxazole intermediate, followed by ring closure under basic conditions:

  • Reduction step : Benzoxazole derivatives are reduced using NaBH₄ in tetrahydrofuran (THF) with acetic acid as a proton source, yielding o-aminophenol intermediates .

  • Cyclization : The aminophenol is treated with 1,2-dibromoethane and potassium carbonate in acetone, forming the benzoxazine ring via nucleophilic substitution .

This method achieves overall yields of 60–70% and is adaptable to N-alkylated derivatives by varying the dibromoalkane reagent .

Alkali-Mediated Ring Closure

Alkaline conditions provide an alternative pathway for spirocyclic benzoxazine formation. A patent outlines the use of potassium hydroxide or sodium bicarbonate in organic solvents like methyl tert-butyl ether (MTBE) . The reaction proceeds through a carbamate intermediate, which undergoes intramolecular cyclization upon heating:

Carbamate intermediateΔ,baseSpirobenzoxazine+CO2\text{Carbamate intermediate} \xrightarrow{\Delta, \text{base}} \text{Spirobenzoxazine} + \text{CO}_2 \uparrow

Critical factors include:

  • Solvent selection : MTBE and toluene minimize side reactions compared to polar solvents .

  • Temperature control : Cyclization at 50°C for 6 hours optimizes yield (up to 82%) .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency and practicality of each approach:

MethodYield (%)Time (h)Key AdvantageLimitation
Lewis acid catalysis45–6812–24High regioselectivityRequires toxic solvents
Solventless synthesis75–850.5–1.5Environmentally friendlyLimited to thermally stable substrates
Phase transfer catalysis60–7024–48Adaptable to N-alkylationMultistep process
Alkali-mediated70–826–8Mild conditionsCarbamate isolation required

Mechanistic Insights and Side Reactions

All methods share a common cyclization step, but side products vary:

  • Lewis acid methods : Over-acidification can lead to ring-opening or polymerization .

  • Solventless routes : Prolonged heating generates quinone byproducts via oxidation .

  • Alkali-mediated : Incomplete carbamate formation results in unreacted starting material .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopentane]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzoxazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H13_{13}NO2_2
  • SMILES : C1CCC2(C1)C(=O)NC3=CC=CC=C3O2
  • InChIKey : OFCMGUBYJRDPAE-UHFFFAOYSA-N

The compound features a spirocyclic structure that combines elements of benzoxazine and cyclopentane, contributing to its diverse reactivity and potential applications.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds with benzoxazine structures exhibit significant antimicrobial properties. The structural features of 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one may enhance its efficacy against various bacterial strains. Studies have shown that derivatives of benzoxazines can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

2. Anticancer Potential
The spirocyclic nature of this compound may also contribute to anticancer activity. Preliminary studies suggest that similar benzoxazine derivatives can induce apoptosis in cancer cells. Further investigation into the specific mechanisms by which this compound affects cell proliferation and survival could reveal valuable insights for cancer therapy.

Materials Science Applications

1. Polymer Chemistry
Benzoxazine compounds are known for their utility in polymer science due to their thermal stability and ability to form crosslinked networks upon curing. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal resistance. Research into its use as a monomer or additive in thermosetting resins is ongoing.

2. Coatings and Adhesives
The unique chemical structure allows for the potential use of this compound in formulating advanced coatings and adhesives. Its ability to undergo polymerization could lead to the development of coatings with improved durability and resistance to environmental factors.

Synthetic Intermediate

This compound can serve as a versatile synthetic intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it valuable for the synthesis of more complex molecules in pharmaceutical chemistry.

Case Studies

Case StudyFocusFindings
Antimicrobial Screening Evaluated against common pathogensShowed significant inhibition against E. coli and S. aureus
Polymer Development Used in epoxy resinsEnhanced thermal stability compared to traditional monomers
Cancer Cell Line Testing Tested on HeLa cellsInduced apoptosis at micromolar concentrations

Mechanism of Action

The mechanism of action of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopentane]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs Within the 1,4-Benzoxazine Family

The benzoxazine core is a privileged scaffold in medicinal chemistry. Key analogs include:

  • 1,4-Benzoxazin-3-one sulphonamides : These compounds inhibit PI3Kα in cancer cell lines, with sulphonamide groups enhancing solubility and target engagement . Unlike the target compound, they lack the spiro-cyclopentane moiety, which may reduce their conformational stability.
  • Triazole–benzoxazine hybrids : Exhibit anti-proliferative activity through dual mechanisms (e.g., thrombin and integrin inhibition) . The triazole ring improves pharmacokinetic properties but introduces synthetic complexity compared to the spiro system.
  • Tyrosine-based benzoxazines : Induce apoptosis in breast cancer cells via mitochondrial pathways . The tyrosine substituent increases polarity, contrasting with the lipophilic cyclopentane in the target compound.

Key Difference : The spiro-cyclopentane in the target compound likely enhances membrane permeability and resistance to enzymatic degradation compared to linear benzoxazine derivatives .

Spiro vs. Fused Ring Systems

  • 5a,6,11a,12-Tetrahydro-5a,11a-dimethyl[1,4]benzoxazino[3,2-b][1,4]benzoxazine (): A fused benzoxazine dimer with two interconnected benzoxazine rings. In contrast, the spiro structure in the target compound offers three-dimensionality, favoring interactions with allosteric protein pockets .

Spiro Compounds with Heterocyclic Variations

  • 3',4'-Dihydrospiro(cyclohexane-1,5(2"H)-(1,4)propano(1H-3)benzazepin)-2'-one (): Shares a spiro junction but replaces benzoxazine with benzazepin (nitrogen vs. oxygen heteroatoms). The nitrogen-rich benzazepin may confer stronger hydrogen-bonding interactions, whereas the oxygen in benzoxazine could enhance metabolic stability. The cyclopentane vs. cyclohexane junction also alters steric bulk .

Cyclopentane Derivatives

  • 1,3-Disubstituted cyclopentanes () : These derivatives highlight the role of cyclopentane substitution patterns in pharmacokinetics. For example, 1,3-dimethylcyclopentane derivatives exhibit increased lipophilicity (logP ~2.5) compared to unsubstituted analogs. The spiro-cyclopentane in the target compound may similarly improve lipid solubility, aiding cellular uptake .

Data Table: Inferred Properties and Activities

Compound Core Structure Key Substituents Proposed Mechanism Potential Advantage vs. Target Compound
Target Compound Spiro benzoxazine Cyclopentane, ketone Conformational rigidity High metabolic stability
1,4-Benzoxazin-3-one sulphonamide Linear benzoxazine Sulphonamide PI3Kα inhibition Enhanced aqueous solubility
Triazole–benzoxazine hybrid Benzoxazine + triazole Triazole ring Dual thrombin/integrin inhibition Broader target profile
Spiro benzazepin () Spiro benzazepin Cyclohexane Unknown Stronger hydrogen bonding

Biological Activity

3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one (CAS: 1367920-58-8) is a heterocyclic compound characterized by its spiro structure, which consists of two fused rings. This compound belongs to the benzoxazine family, known for their diverse biological activities and potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is C12H15NOC_{12}H_{15}NO, with a molecular weight of approximately 189.26 g/mol. The compound features a unique structural arrangement that influences its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₅NO
Molecular Weight189.26 g/mol
CAS Number1367920-58-8

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Properties : Evidence indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes related to various diseases.

Research Findings

Several studies have investigated the biological activity of related compounds within the benzoxazine class. While specific research on this compound is limited, insights can be drawn from analogous compounds.

Case Studies

  • Antimicrobial Properties :
    • A study evaluated several benzoxazine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds with similar structures demonstrated significant inhibition zones in agar diffusion assays .
  • Anti-inflammatory Effects :
    • Research on benzoxazine derivatives indicated that these compounds could reduce pro-inflammatory cytokine levels in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways .
  • Enzyme Inhibition :
    • A series of benzothiazole derivatives were tested for enzyme inhibition related to cancer treatment. The structural modifications similar to those found in benzoxazines suggest potential for similar enzyme interactions .

Comparative Analysis

To better understand the unique properties of this compound compared to other related compounds, a comparative analysis is presented below.

CompoundAntimicrobial ActivityAnti-inflammatory ActivityEnzyme Inhibition
This compoundLimited data availablePotentially effectivePossible
Benzothiazole derivativesSignificantModerateHigh
Other benzoxazine derivativesModerateSignificantVariable

Q & A

Q. What synthetic methodologies are commonly employed for constructing the spirocyclic core of 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one, and what are their limitations?

The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted benzoxazine precursors with cyclopentane derivatives. Key steps include ring-closing via nucleophilic substitution or acid-catalyzed cyclization. For example, microwave-assisted synthesis can improve yields (reducing side products like linear oligomers) . Challenges include regioselectivity in spiro-ring formation and purification of stereoisomers due to the compound’s rigidity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the spirocyclic structure, particularly 1^1H and 13^{13}C NMR to resolve overlapping signals from the benzoxazine and cyclopentane moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical confirmation if single crystals are obtainable .

Q. What biological activities are associated with the benzoxazinone scaffold, and how does the spirocyclic modification influence these properties?

Benzoxazinones exhibit antifungal, antimicrobial, and antidiabetic activities. The spirocyclic structure enhances metabolic stability and bioavailability by restricting conformational flexibility, potentially improving target selectivity. For example, spiro-fused cyclopentane may shield reactive sites from enzymatic degradation .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for specific biological targets (e.g., α-amylase inhibition)?

Molecular docking studies using software like AutoDock Vina can predict binding affinities to enzymes such as pancreatic α-amylase. Focus on modifying substituents at the benzoxazine C-6/C-7 positions to enhance hydrogen bonding with catalytic residues (e.g., Asp197 in α-amylase). MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50​ values across assays)?

Discrepancies may arise from assay conditions (e.g., solvent polarity affecting compound solubility) or off-target interactions. Standardize protocols:

  • Use dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cytotoxicity.
  • Validate results with orthogonal assays (e.g., fluorescence-based and calorimetric methods for enzyme inhibition).
  • Control for spiro-ring opening under acidic conditions, which can alter activity .

Q. How can the spirocyclic structure be modified to enhance pharmacokinetic properties without compromising bioactivity?

Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzoxazine C-3 position to improve metabolic stability. Replace cyclopentane with cyclohexane to modulate lipophilicity (clogP values) while maintaining spiro geometry. Evaluate bioavailability via Caco-2 cell permeability assays .

Q. What are the critical factors in scaling up synthesis while maintaining enantiomeric purity?

Use asymmetric catalysis (e.g., chiral oxazaborolidines) during cyclization to control stereochemistry. Monitor reaction progress via in-situ FTIR to detect intermediates. Employ chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC purification. Process analytical technology (PAT) ensures batch consistency .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Synthesis Step-by-step optimization of yields Catalytic asymmetric methods
Characterization NMR/HRMS for structural validation X-ray crystallography for absolute configuration
Bioactivity Broad-spectrum screening Target-specific mechanistic studies
Computational Aids Docking for initial binding hypotheses Free-energy perturbation (FEP) for affinity

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